![molecular formula C12H15NO B14608609 Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- CAS No. 58907-90-7](/img/structure/B14608609.png)
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of pyrrolo[2,1-b]oxazoles, which are known for their significant biological activity and potential as synthetic intermediates . The unique structure of pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. One common method involves tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Another method involves the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones to azomethine ylides generated in situ by the condensation of L-proline and arylcarbaldehydes .
Industrial Production Methods: Industrial production methods for pyrrolo[2,1-b]oxazole derivatives often involve the use of catalysts and microwave activation to enhance reaction efficiency and selectivity. These methods provide good regio- and stereoselectivity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,1-b]oxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific solvents and temperature controls to ensure optimal yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of new chromatographic stationary phases for the separation of racemic mixtures .
Mécanisme D'action
The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. Studies have shown that similar compounds can arrest cells in the G2/M phase and induce apoptosis through the mitochondrial pathway . The compound’s ability to inhibit tubulin polymerization and bind to the colchicine site suggests its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- include other pyrrolo[2,1-b]oxazole derivatives, pyrrolopyrazine derivatives, and oxazole derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- apart is its specific substitution pattern and the resulting biological activity. The presence of the hexahydro-2-phenyl- group enhances its stability and selectivity in various reactions, making it a unique and valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58907-90-7 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-13-8-4-7-12(13)14-11/h1-3,5-6,11-12H,4,7-9H2 |
Clé InChI |
JMYXFIJVRSRRLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2N(C1)CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
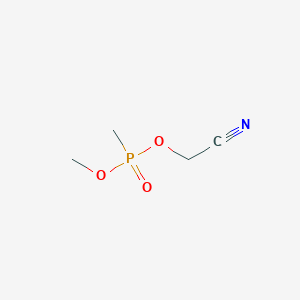
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)
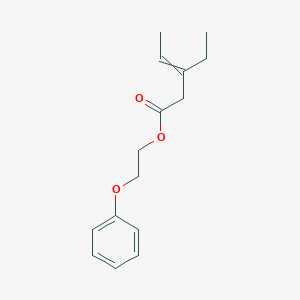
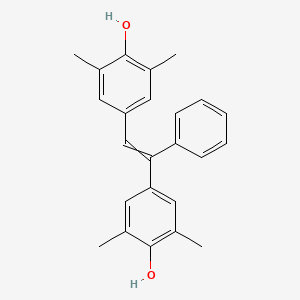
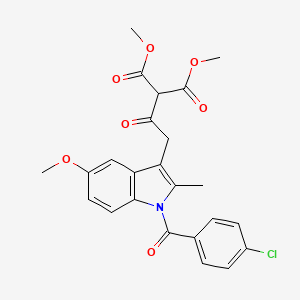
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
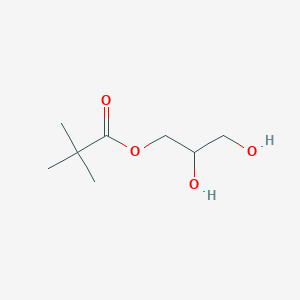
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
